8-Amino-6-(2-furyl)imidazo[1,2-a]pyrazine
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Overview
Description
6-(2-Furanyl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic organic compound characterized by the fusion of a furan ring and an imidazo[1,2-a]pyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Furanyl)imidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations[_{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). These methods often require specific reaction conditions, such as controlled temperatures and the use of catalysts to facilitate the formation of the desired product[{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes, including continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of reagents and solvents, as well as the optimization of reaction parameters, are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Furanyl)imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a .... These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups. These products can exhibit unique chemical and biological properties, making them valuable for further research and development.
Scientific Research Applications
Chemistry: In the field of chemistry, 6-(2-Furanyl)imidazo[1,2-a]pyrazin-8-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are essential for drug discovery and development.
Biology: In biological research, this compound is employed as a tool to study various biological processes, such as enzyme inhibition and receptor binding. Its ability to interact with specific molecular targets makes it a valuable probe for understanding biological mechanisms.
Medicine: In medicine, 6-(2-Furanyl)imidazo[1,2-a]pyrazin-8-amine shows promise as a potential therapeutic agent. Its pharmacological properties, including its ability to modulate biological targets, make it a candidate for the development of new drugs to treat various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties enable the creation of innovative products with enhanced performance and functionality.
Mechanism of Action
The mechanism by which 6-(2-Furanyl)imidazo[1,2-a]pyrazin-8-amine exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a .... The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. Understanding the precise mechanism of action is crucial for optimizing its use in various applications.
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to 6-(2-Furanyl)imidazo[1,2-a]pyrazin-8-amine include other imidazo[1,2-a]pyrazines and related heterocyclic compounds. These compounds share structural similarities but may exhibit different chemical and biological properties.
Uniqueness: 6-(2-Furanyl)imidazo[1,2-a]pyrazin-8-amine stands out due to its specific furan substitution, which imparts unique chemical reactivity and biological activity. This distinct feature makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
1159818-81-1 |
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Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
6-(furan-2-yl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C10H8N4O/c11-9-10-12-3-4-14(10)6-7(13-9)8-2-1-5-15-8/h1-6H,(H2,11,13) |
InChI Key |
KVQZBAKEUISSIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CN3C=CN=C3C(=N2)N |
Origin of Product |
United States |
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